molecular formula C10H12N2O B1209533 4-Hydroxytryptamine CAS No. 570-14-9

4-Hydroxytryptamine

Cat. No.: B1209533
CAS No.: 570-14-9
M. Wt: 176.21 g/mol
InChI Key: FKIRTWDHOWAQGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxytryptamine can be synthesized through several methods. One common synthetic route involves the decarboxylation of 5-hydroxytryptophan (5-HTP) using aromatic L-amino acid decarboxylase (AADC) as a catalyst . This enzymatic reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of microorganisms that naturally produce the compound. For instance, certain strains of bacteria and yeast can be genetically engineered to overproduce this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

4-Hydroxytryptamine undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, this compound can be oxidized to form 4-hydroxyindole-3-acetaldehyde .

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of this compound derivatives .

Substitution: Substitution reactions involving this compound typically occur at the amino group or the hydroxy group. For example, acylation with acetic anhydride can produce N-acetyl-4-hydroxytryptamine .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Acetic anhydride

Major Products Formed:

    Oxidation: 4-Hydroxyindole-3-acetaldehyde

    Reduction: this compound derivatives

    Substitution: N-Acetyl-4-hydroxytryptamine

Comparison with Similar Compounds

  • 5-Hydroxytryptamine (Serotonin)
  • N-Methyltryptamine
  • Psilocin
  • Bufotenin
  • Melatonin

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIRTWDHOWAQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205607
Record name 4-Hydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-14-9
Record name 3-(2-Aminoethyl)-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0D1701D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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